N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
Description
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyanomethyl group, a cyclopropyl ring, and a benzamide core substituted with methoxy and methyl groups
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMWCHYOYTOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide typically involves the reaction of 3,5-dimethoxy-4-methylbenzoic acid with cyanomethyl cyclopropylamine. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, ensuring consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxybenzamide
- N-(cyanomethyl)-N-cyclopropyl-4-methylbenzamide
- N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-chlorobenzamide
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzamide core enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
